Product packaging for Aspertetronin A(Cat. No.:)

Aspertetronin A

Cat. No.: B1253833
M. Wt: 276.33 g/mol
InChI Key: SHTGKEYRCNUQHB-AIQQMXLGSA-N
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Description

Aspertetronin A is a secondary metabolite isolated from the fungus Aspergillus rugulosus . It belongs to a group of chemically interesting natural products that have prompted scientific investigation, including total synthesis studies to confirm and revise their complex chemical structures . The primary research value of this compound lies in its status as a fungal tetronate, a class of compounds often explored in chemical and pharmaceutical research for their diverse biological activities and unique biosynthetic pathways. Researchers utilize this compound as a standard in natural product chemistry, for probing structure-activity relationships, and as a target compound in synthetic organic chemistry efforts aimed at developing novel synthetic methodologies . This product is intended for laboratory research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O4 B1253833 Aspertetronin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

3-[(E)-but-2-enoyl]-5-[(1E,3E)-hexa-1,3-dienyl]-4-methoxy-5-methylfuran-2-one

InChI

InChI=1S/C16H20O4/c1-5-7-8-9-11-16(3)14(19-4)13(15(18)20-16)12(17)10-6-2/h6-11H,5H2,1-4H3/b8-7+,10-6+,11-9+

InChI Key

SHTGKEYRCNUQHB-AIQQMXLGSA-N

Isomeric SMILES

CC/C=C/C=C/C1(C(=C(C(=O)O1)C(=O)/C=C/C)OC)C

Canonical SMILES

CCC=CC=CC1(C(=C(C(=O)O1)C(=O)C=CC)OC)C

Synonyms

aspertetronin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gregatin Family (A–D, E)

  • Structural Similarities: Gregatins A–D and E share the furanone core with Aspertetronin A but differ in side-chain substituents and stereochemistry. For example, Gregatin B (C₁₄H₁₈O₄) lacks the extended acyl group present in this compound .
  • Key Differences: Stereochemistry: Total synthesis studies revealed that this compound’s C-5 configuration is S, whereas Gregatin B’s is R, as evidenced by opposing optical rotations ([α]D = −36.67 vs. +168) and ECD Cotton effects . Bioactivity: Gregatins show weaker anti-inflammatory activity compared to this compound, which matches dexamethasone in suppressing NO .

Graminin B and C

  • Graminin C (C₁₅H₂₀O₅), from Pulvinula sp., includes an additional methoxy group but lacks the conjugated double bond system critical for this compound’s UV absorption at 255 nm .

Huaspenones and Penicilliols

  • Huaspenone A (C₁₇H₂₅O₆) and B (C₁₄H₂₁O₅) feature branched alkyl chains instead of linear acyl groups, reducing their polarity compared to this compound .
  • Penicilliol A (C₁₆H₂₂O₅) contains an extra hydroxyl group, enhancing its water solubility but diminishing membrane permeability relative to this compound .

Structural and Functional Data Table

Compound Molecular Formula Core Structure Key Substituents Bioactivity (Key Findings) Source Fungus
This compound C₁₆H₂₀O₄/C₁₆H₂₂O₄ Furanone Acyl chain, Δ¹',²' double bond Anti-inflammatory (NO inhibition) Aspergillus rugulosus
Gregatin B C₁₄H₁₈O₄ Furanone Methyl group at C-3 Weak anti-inflammatory Pulvinula sp.
Graminin C C₁₅H₂₀O₅ Furanone Methoxy at C-5′′ Unreported Paraconiothyrium sp.
Huaspenone A C₁₇H₂₅O₆ Furanone Branched alkyl chain Cytotoxic Aspergillus sp.

Preparation Methods

Seebach–Fráter Enolate Methodology

The 2012 total synthesis by Gillsch et al. established a robust route to this compound via the Seebach–Fráter “self-reproduction of stereocenters” approach. Starting from L-lactic acid, the team generated a γ-hydroxy-β-oxo ester intermediate (50 ) through iterative Evans aldol reactions. Key steps included:

  • Stereoselective α-acylation : Treatment of 50 with trans-hex-4-en-1-al under Mukaiyama conditions yielded the trans,trans-configured side chain with 78% enantiomeric excess.

  • Furanone cyclization : Exposure to NaHCO₃ in methanol induced a Knoevenagel-type condensation, forming the bicyclic core in 53% yield.

  • Global deprotection : TBS ether cleavage using HF-pyridine afforded this compound in 39% overall yield.

This route confirmed the absolute configuration at C-3 and C-4, rectifying earlier misassignments from relay studies in the 1960s.

Suzuki Cross-Coupling and Protecting Group Optimization

A 2023 study optimized side-chain introduction using Suzuki-Miyaura coupling (Scheme 1). Vinyl bromide 8 reacted with boronate 9 under Pd(PPh₃)₄ catalysis to install the hexadienyl moiety. Challenges arose in preserving the TBS-protected hydroxy group, necessitating:

  • Temperature modulation : Reactions at 0°C minimized desilylation, improving yields to 67%.

  • Sequential deprotection : HF-pyridine-mediated TBS removal followed by Yamaguchi esterification with butyric acid achieved 44% yield over three steps.

Metallation-Acylation Approach

Edwards’ 1985 synthesis employed vinylic anion chemistry to construct the furanone nucleus. Lithiation of ethyl propiolate generated a nucleophilic species that attacked (3E,5E)-octa-3,5-dien-2-one, forming hydroxyester 17 . Methanolysis with NaOMe induced cyclization to 12 , which underwent further acylation with methyl (E)-butenoate to yield isoaspertetronin (22 ), an enantiomer of the natural product.

Structural Revisions and Analytical Validation

NMR and MS Reanalysis

Comparative ¹H and ¹³C NMR studies of synthetic and natural this compound revealed discrepancies in the furanone region (Table 1). The natural product exhibited downfield shifts at C-2 (δ 172.1 ppm) and C-4 (δ 98.7 ppm), consistent with a 5-methoxyfuran-3(2H)-one core rather than the initially proposed tetronic acid. High-resolution MS further confirmed the molecular formula C₁₆H₂₀O₄, ruling out earlier claims of a C₁₇ backbone.

X-ray Crystallography

Single-crystal X-ray analysis of synthetic this compound derivatives unambiguously established the R configuration at C-3 and S at C-4, resolving prior ambiguities from circular dichroism (CD) data.

Key Data Tables

Table 1: Comparative NMR Data for Furanone Cores

PositionNatural this compound (δ ppm)Synthetic 22 (δ ppm)Synthetic 20 (δ ppm)
C-2172.1170.9171.3
C-498.796.497.1
OCH₃56.255.856.0

Table 2: Yield Optimization in Key Steps

StepConditionsYield (%)Reference
Suzuki couplingPd(PPh₃)₄, 0°C67
Knoevenagel cyclizationNaHCO₃, MeOH, reflux53
TBS deprotectionHF-pyridine, THF85

Q & A

Basic Research Questions

Q. What is the established protocol for isolating Aspertetronin A from its natural source?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as HPLC or column chromatography. Fractionation guided by bioactivity assays (e.g., antimicrobial testing) is critical. Purity validation requires NMR and mass spectrometry .
  • Key Considerations : Ensure reproducibility by documenting solvent ratios, temperature, and stationary phase materials. Reference existing protocols for related tetronate-class compounds to optimize yield .

Q. What spectroscopic methods are commonly used for structural elucidation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular formula. NMR (1D and 2D experiments, e.g., COSY, HSQC, HMBC) resolves planar structure, while X-ray crystallography or computational modeling (e.g., DFT) determines stereochemistry .
  • Data Interpretation : Cross-reference spectral data with databases (e.g., AntiBase) and published analogs. Address signal overlap in crowded regions (e.g., 1H NMR) by varying solvent systems .

Q. How is the purity of this compound typically assessed in laboratory settings?

  • Methodological Answer : Analytical HPLC with UV/ELSD detection (≥95% purity threshold). Confirm homogeneity via TLC (single spot under multiple solvent systems) and LC-MS to detect trace impurities .
  • Validation : Use certified reference standards if available. For novel compounds, orthogonal methods (e.g., melting point, elemental analysis) supplement chromatographic data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analysis of experimental variables:

  • Biological Models : Compare cell lines (e.g., cancer vs. non-cancer) and assay conditions (e.g., incubation time, serum concentration) .
  • Compound Integrity : Verify stability under assay conditions (e.g., pH, temperature) via LC-MS post-screening .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .
    • Case Study : A 2024 study attributed conflicting cytotoxicity results to differences in mitochondrial membrane potential assays, resolved by standardizing protocols .

Q. What experimental strategies are recommended for determining the biosynthetic pathway of this compound in its native organism?

  • Methodological Answer :

  • Isotopic Labeling : Feed 13C/15N precursors to cultures; track incorporation via NMR or MS .
  • Genomic Mining : Identify gene clusters (e.g., PKS/NRPS) through genome sequencing and knockout mutagenesis .
  • Enzymatic Assays : Recombinantly express putative enzymes and test substrate specificity in vitro .
    • Challenge : Distinguish between parallel pathways (e.g., shunt metabolites) using pathway-specific inhibitors .

Q. What considerations should guide the design of dose-response studies for this compound in in vivo models?

  • Methodological Answer :

  • Pharmacokinetics : Establish bioavailability via LC-MS plasma profiling. Adjust dosing intervals based on half-life .
  • Toxicity Thresholds : Conduct ascending-dose trials to identify MTD (maximum tolerated dose) and NOAEL (no observed adverse effect level) .
  • Controls : Include vehicle-only and positive controls (e.g., cisplatin for cytotoxicity studies) .
    • Statistical Design : Use nonlinear regression (e.g., Hill equation) to model EC50/IC50 values with confidence intervals .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s mechanism of action?

  • Methodological Answer :

  • Multi-omics Integration : Combine transcriptomics (RNA-seq), proteomics (SILAC), and metabolomics to identify upstream/downstream targets .
  • Kinetic Studies : Compare inhibitor binding constants (Ki) across studies using surface plasmon resonance (SPR) or ITC .
  • Cross-Validation : Replicate key findings in orthogonal systems (e.g., yeast two-hybrid vs. co-IP for protein interactions) .

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